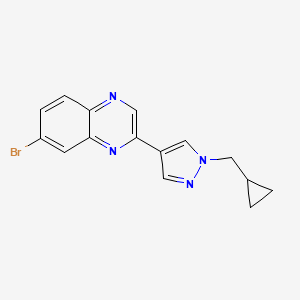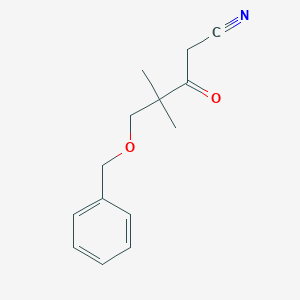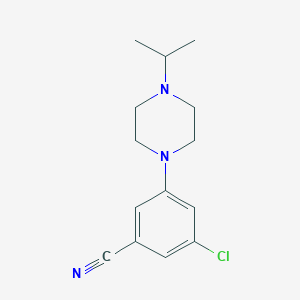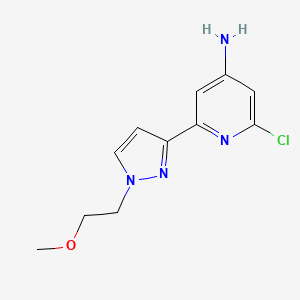
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities and applications in medicinal chemistry . This particular compound features a bromine atom at the 7th position and a cyclopropylmethyl-substituted pyrazole ring at the 2nd position, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination and subsequent functionalization with a cyclopropylmethyl-substituted pyrazole . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper(I) iodide for regioselective synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the production methods to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while nucleophilic substitution can produce various substituted quinoxalines .
Aplicaciones Científicas De Investigación
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline include:
- 7-Chloro-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Fluoro-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Iodo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom at the 7th position and the cyclopropylmethyl-substituted pyrazole ring can influence its pharmacokinetic properties and interaction with molecular targets .
Propiedades
IUPAC Name |
7-bromo-2-[1-(cyclopropylmethyl)pyrazol-4-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4/c16-12-3-4-13-14(5-12)19-15(7-17-13)11-6-18-20(9-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHJTLKJPVGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CN=C4C=CC(=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














